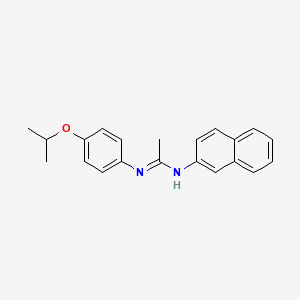
2-Methyl-5-(2-methyl-1,3-dioxan-5-ylidene)-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-(2-methyl-1,3-dioxan-5-ylidene)-1,3-dioxane is an organic compound that belongs to the class of dioxanes Dioxanes are heterocyclic organic compounds with a six-membered ring containing two oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(2-methyl-1,3-dioxan-5-ylidene)-1,3-dioxane typically involves the cyclization of appropriate precursors under acidic or basic conditions. Common starting materials might include diols and aldehydes or ketones. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale batch or continuous processes. Catalysts and solvents are often used to optimize the yield and purity of the product. The specific methods would depend on the availability of raw materials and the desired scale of production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-5-(2-methyl-1,3-dioxan-5-ylidene)-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dioxane derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, acids, bases.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield dioxane carboxylic acids, while reduction could produce dioxane alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers, resins, and other materials.
Mécanisme D'action
The mechanism by which 2-Methyl-5-(2-methyl-1,3-dioxan-5-ylidene)-1,3-dioxane exerts its effects would depend on its specific interactions with molecular targets. These might include binding to enzymes or receptors, altering metabolic pathways, or participating in chemical reactions within cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dioxane: A simpler dioxane compound with a single six-membered ring.
2,2’-Bioxirane: Another compound with two oxygen-containing rings.
Tetrahydrofuran: A related heterocyclic compound with a five-membered ring.
Uniqueness
2-Methyl-5-(2-methyl-1,3-dioxan-5-ylidene)-1,3-dioxane is unique due to its fused dioxane rings, which may confer specific chemical properties and reactivity not found in simpler dioxane compounds.
Propriétés
Numéro CAS |
86251-72-1 |
|---|---|
Formule moléculaire |
C10H16O4 |
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
2-methyl-5-(2-methyl-1,3-dioxan-5-ylidene)-1,3-dioxane |
InChI |
InChI=1S/C10H16O4/c1-7-11-3-9(4-12-7)10-5-13-8(2)14-6-10/h7-8H,3-6H2,1-2H3 |
Clé InChI |
RPKBPIQXUONJMN-UHFFFAOYSA-N |
SMILES canonique |
CC1OCC(=C2COC(OC2)C)CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


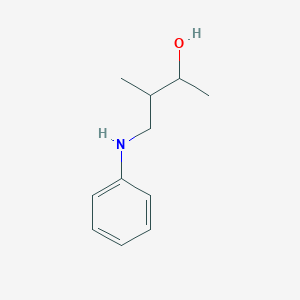

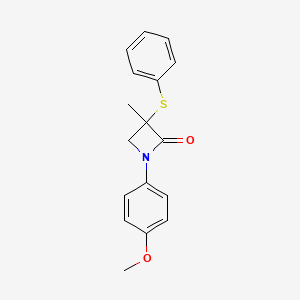
![4-[[8-(4-Carboxyanilino)-8-oxooctanoyl]amino]benzoic acid](/img/structure/B14409995.png)
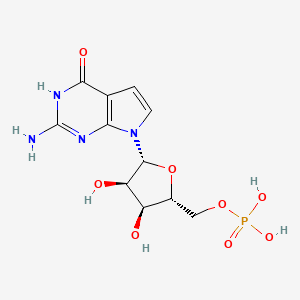

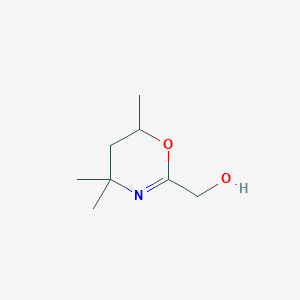
![1,1'-([1,1'-Binaphthalene]-8,8'-diyl)di(ethan-1-one)](/img/structure/B14410015.png)
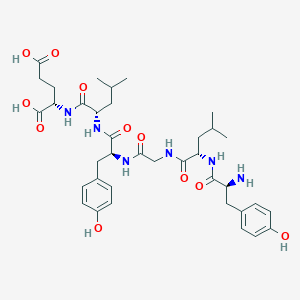
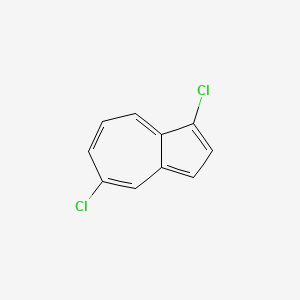
![3-[(3,5-Dimethoxyphenyl)tellanyl]but-2-enoic acid](/img/structure/B14410029.png)
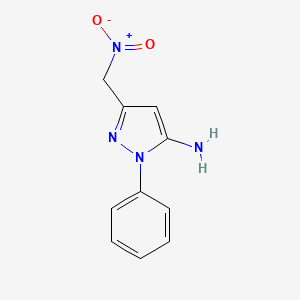
![{[Isocyanato(dimethyl)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14410041.png)
